(R)-3-Phenylpiperidine

説明

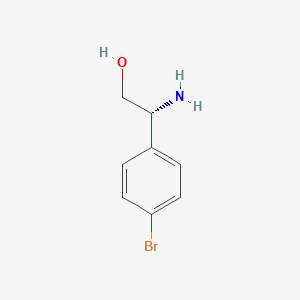

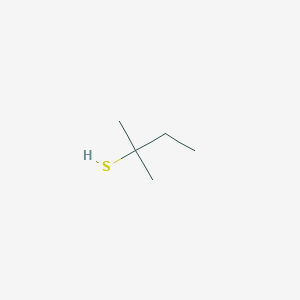

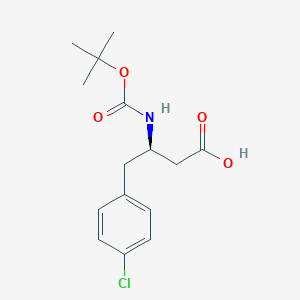

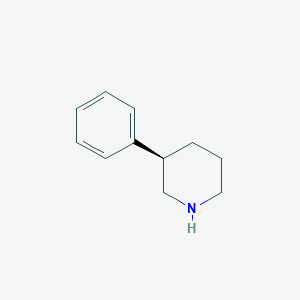

“®-3-Phenylpiperidine” is a chemical compound with the CAS Number: 430461-56-6 . It has a molecular weight of 161.25 and its IUPAC name is (3R)-3-phenylpiperidine .

Synthesis Analysis

According to a patent , a successful synthesis of ®-3-Phenylpiperidine can be achieved using 3-piperidone with N-protection as the starting material . Another synthesis method involves the use of the same starting material with the ingenious use of an organic silicon reagent .Molecular Structure Analysis

The molecular formula of “®-3-Phenylpiperidine” is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Physical And Chemical Properties Analysis

“®-3-Phenylpiperidine” is a colorless to white to yellow solid or semi-solid or liquid or lump . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用

Pharmacology

®-3-Phenylpiperidine: is utilized in pharmacology for the development of new therapeutic agents. Its structure serves as a key building block in the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been explored for their potential as central nervous system stimulants and analgesics .

Organic Synthesis

In organic synthesis, ®-3-Phenylpiperidine is employed as a chiral auxiliary or a precursor to other complex organic compounds. Its use in asymmetric synthesis is particularly valuable for creating enantiomerically pure substances, which are crucial in the production of certain pharmaceuticals .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, especially in the design of drug candidates with improved efficacy and reduced side effects. It’s often used in the synthesis of compounds that target specific receptors or enzymes within the body .

Analytical Chemistry

®-3-Phenylpiperidine: can be used as a standard or reference compound in various analytical techniques, such as chromatography or mass spectrometry . These methods are essential for the qualitative and quantitative analysis of complex mixtures in research and industry .

Biochemistry

In biochemistry, this compound finds applications in the study of biological pathways and enzyme interactions . It can act as an inhibitor or activator in enzymatic assays, helping to elucidate the biochemical mechanisms of action .

Chemical Engineering

Chemical engineers may explore the use of ®-3-Phenylpiperidine in process optimization, particularly in the synthesis of materials where its properties can influence reaction outcomes. It’s also relevant in the development of catalysts and chemical processes .

Materials Science

®-3-Phenylpiperidine: derivatives are investigated for their potential in materials science, such as in the creation of novel polymers or coatings with specific physical properties. These materials could have applications ranging from electronics to biocompatible surfaces .

Environmental Science

Finally, in environmental science, research may focus on the environmental impact and degradation pathways of ®-3-Phenylpiperidine and its derivatives. Understanding its behavior in the environment is crucial for assessing its ecotoxicological profile and developing sustainable practices .

Safety and Hazards

特性

IUPAC Name |

(3R)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Phenylpiperidine | |

CAS RN |

430461-56-6 | |

| Record name | 430461-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic route for (R)-3-Phenylpiperidine presented in these papers?

A1: The research demonstrates a novel method for synthesizing enantiopure 3-arylpiperidines, including (R)-3-Phenylpiperidine, using a dynamic kinetic resolution strategy. [, ] This is significant because it allows for the preparation of enantiomerically pure compounds from racemic starting materials. The key reaction involves cyclodehydration of racemic γ-aryl-δ-oxoesters with either (R)- or (S)-phenylglycinol. This leads to the formation of bicyclic δ-lactams with high stereoselectivity. [, ] Subsequent reduction of these lactams provides access to the desired enantiopure 3-arylpiperidines. [, ] This approach offers a valuable tool for the synthesis of chiral piperidine derivatives, which are important building blocks in medicinal chemistry.

Q2: What are the advantages of using a dynamic kinetic resolution approach in this synthesis?

A2: Dynamic kinetic resolution (DKR) offers several benefits compared to traditional kinetic resolution methods. In DKR, the racemic starting material is constantly racemizing under the reaction conditions. [, ] This allows for the theoretically complete conversion of the starting material to the desired enantiomer, unlike in kinetic resolution, where the maximum yield is limited to 50%. [, ] Additionally, the use of readily available chiral auxiliaries like phenylglycinol contributes to the practicality and efficiency of this approach. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)